3-(Benzyloxy)-4-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-4-hydroxybenzonitrile is an organic compound characterized by a benzyloxy group attached to the third carbon and a hydroxy group attached to the fourth carbon of a benzonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-hydroxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzonitrile.
Benzylation: The hydroxy group is protected by benzylation using benzyl chloride in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The benzyloxy group can be substituted under nucleophilic aromatic substitution conditions, often using strong nucleophiles like alkoxides.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: 3-(Benzyloxy)-4-benzoylbenzonitrile.
Reduction: 3-(Benzyloxy)-4-hydroxybenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for more complex molecules in synthetic organic chemistry.
Ligand Design: Potential use in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Biological Probes: Utilized in the development of probes for studying biological systems due to its functional groups that can be modified for tagging or detection.
Industry:
Material Science:
Agrochemicals: Explored for use in the synthesis of agrochemical intermediates.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-hydroxybenzonitrile in biological systems would depend on its specific interactions with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The benzyloxy and hydroxy groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and specificity.
Comparison with Similar Compounds
4-Hydroxybenzonitrile: Lacks the benzyloxy group, making it less versatile in synthetic applications.
3-Benzyloxybenzonitrile: Lacks the hydroxy group, which reduces its potential for hydrogen bonding and reactivity in certain chemical reactions.
Uniqueness: 3-(Benzyloxy)-4-hydroxybenzonitrile is unique due to the presence of both benzyloxy and hydroxy functional groups, which provide a balance of hydrophobic and hydrophilic properties
By understanding the synthesis, reactivity, and applications of this compound, researchers can better exploit its properties for innovative solutions in chemistry, biology, and industry.
Properties
IUPAC Name |
4-hydroxy-3-phenylmethoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-8,16H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACGJZSNIGFUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.